1-(2, 4-Dichlorophenyl)-2-(2-Methylimidazole-1-yl)-Ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2, 4-Dichlorophenyl)-2-(2-Methylimidazole-1-yl)-Ethanol is a synthetic organic compound that features a dichlorophenyl group and a methylimidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2, 4-Dichlorophenyl)-2-(2-Methylimidazole-1-yl)-Ethanol typically involves the following steps:
Formation of the Dichlorophenyl Intermediate: This can be achieved by chlorinating a phenyl compound under controlled conditions.
Attachment of the Methylimidazole Group: This step involves the reaction of the dichlorophenyl intermediate with a methylimidazole derivative, often under basic conditions to facilitate nucleophilic substitution.
Formation of the Ethanol Group:
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions in batch or continuous flow reactors, with careful control of reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(2, 4-Dichlorophenyl)-2-(2-Methylimidazole-1-yl)-Ethanol can undergo several types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can modify the dichlorophenyl group or the imidazole ring.
Substitution: The chlorines on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles for Substitution: Amines, thiols, and other nucleophilic species.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group would yield aldehydes or acids, while substitution reactions could introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for conditions where modulation of specific molecular pathways is beneficial.
Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2, 4-Dichlorophenyl)-2-(2-Methylimidazole-1-yl)-Ethanol involves its interaction with specific molecular targets. The dichlorophenyl group and the imidazole ring can interact with enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
1-(2, 4-Dichlorophenyl)-2-(1H-imidazol-1-yl)-Ethanol: Similar structure but with a different substitution on the imidazole ring.
1-(2, 4-Dichlorophenyl)-2-(2-Methylimidazole-1-yl)-Propane: Similar but with a propane backbone instead of ethanol.
Uniqueness
1-(2, 4-Dichlorophenyl)-2-(2-Methylimidazole-1-yl)-Ethanol is unique due to the specific combination of the dichlorophenyl group and the methylimidazole moiety, which can confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
57432-78-7 |
---|---|
Molecular Formula |
C12H12Cl2N2O |
Molecular Weight |
271.14 g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)-2-(2-methylimidazol-1-yl)ethanol |
InChI |
InChI=1S/C12H12Cl2N2O/c1-8-15-4-5-16(8)7-12(17)10-3-2-9(13)6-11(10)14/h2-6,12,17H,7H2,1H3 |
InChI Key |
BSLUBNLAHVXRAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1CC(C2=C(C=C(C=C2)Cl)Cl)O |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
1-(2,4-Dichloro-phenyl)-2-(2-methyl-imidazol-1-yl)-ethanol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.